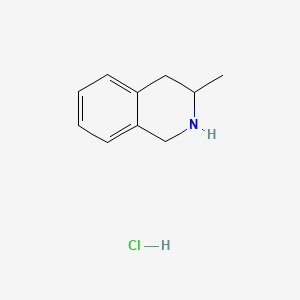

3-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Descripción

Molecular Formula, Weight, and Stereochemical Configuration

The molecular identity of 3-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is precisely defined by its chemical composition and structural parameters. The hydrochloride salt possesses the molecular formula C₁₀H₁₄ClN, corresponding to a molecular weight of 183.68 grams per mole. This represents the protonated form of the base compound 3-methyl-1,2,3,4-tetrahydroisoquinoline (molecular formula C₁₀H₁₃N, molecular weight 147.22 grams per mole), which carries the Chemical Abstracts Service registry number 29726-60-1. The hydrochloride salt itself is registered under CAS number 112794-28-2, establishing its distinct chemical identity.

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is this compound, reflecting its structural derivation from the isoquinoline framework through saturation of the pyridine ring and subsequent salt formation. The compound exhibits several alternative designations, including 3-methyltetrahydroisoquinoline hydrochloride and isoquinoline, 1,2,3,4-tetrahydro-3-methyl-, hydrochloride, demonstrating the systematic relationship to its parent heterocyclic structure.

Stereochemical considerations play a crucial role in defining the compound's three-dimensional structure. The presence of a chiral center at the third carbon atom creates two possible enantiomeric forms: the (3S) and (3R) configurations. The (3S)-3-methyl-1,2,3,4-tetrahydroisoquinoline enantiomer, bearing CAS number 15547-43-0, represents one stereoisomeric form that has been extensively characterized. Crystallographic analysis reveals that the axially chiral conformation of the tetrahydroisoquinolinium cation adopts a left-handed configuration, as demonstrated by specific torsion angles in related salt structures.

Crystallographic Data and Conformational Analysis

Crystallographic investigations of tetrahydroisoquinoline derivatives provide essential insights into the structural characteristics of this compound. While direct crystal structure data for the hydrochloride salt remains limited, extensive analysis of related tetrahydroisoquinoline salts offers valuable comparative information. Crystal structure determination of 1,2,3,4-tetrahydroisoquinolin-2-ium hydrogen tartrate monohydrate reveals fundamental conformational preferences within this class of compounds.

The crystal structure analysis demonstrates that tetrahydroisoquinolinium cations adopt specific conformational arrangements characterized by distinct torsion angles. The C4-C3-N2-C1 torsion angle of -65.8 degrees indicates a left-handed axially chiral conformation, which represents the energetically favored arrangement for the saturated six-membered ring system. This conformational preference directly influences the spatial orientation of substituents, including the methyl group at the third position in this compound.

Conformational analysis principles reveal that the tetrahydroisoquinoline framework exhibits restricted rotation around specific bonds, leading to preferred conformational states. The six-membered dihydropyridine ring adopts a half-chair conformation, while the aromatic benzene ring maintains planarity. The methyl substituent at the third carbon position influences the overall conformational energy landscape, creating steric interactions that stabilize particular spatial arrangements.

Hydrogen bonding patterns play a critical role in crystal packing arrangements. In the hydrochloride salt, the protonated nitrogen atom serves as a hydrogen bond donor, forming interactions with the chloride counterion. This ionic interaction contributes significantly to crystal stability and influences the compound's physical properties. The formation of hydrogen-bonded networks extends throughout the crystal lattice, creating ordered three-dimensional structures that determine macroscopic properties such as melting point and solubility characteristics.

Molecular modeling studies support experimental observations regarding conformational preferences. The anti conformation, where substituents adopt positions of maximum separation, represents the most thermodynamically stable arrangement for alkyl chains attached to the tetrahydroisoquinoline framework. Energy barriers associated with conformational interconversion typically range from 12 to 19 kilojoules per mole, indicating moderate flexibility within the molecular structure.

| Structural Parameter | Value | Reference |

|---|---|---|

| C4-C3-N2-C1 Torsion Angle | -65.8° | |

| Ring Conformation | Half-chair (6-membered) | |

| Conformational Energy Barrier | 12-19 kJ/mol | |

| Hydrogen Bond Pattern | N-H···Cl⁻ |

Physicochemical Properties (Solubility, pKa, Stability)

The physicochemical properties of this compound reflect its structural characteristics and ionic nature. These properties determine the compound's behavior in various chemical environments and influence its practical applications in synthetic chemistry and pharmaceutical formulations.

Solubility characteristics represent one of the most significant physicochemical properties of this compound. The formation of the hydrochloride salt dramatically enhances water solubility compared to the neutral base compound. While the parent 3-methyl-1,2,3,4-tetrahydroisoquinoline exhibits limited aqueous solubility, the hydrochloride salt demonstrates substantially improved dissolution characteristics in polar solvents. Related tetrahydroisoquinoline compounds show solubility values around 20 grams per liter in water at 20 degrees Celsius, suggesting similar behavior for the methylated derivative.

Acid-base properties are fundamental to understanding the compound's chemical behavior. The parent tetrahydroisoquinoline structure exhibits basic character due to the nitrogen atom within the saturated ring system. Related 1-methyl-1,2,3,4-tetrahydroisoquinoline shows a predicted pKa value of 9.73, indicating strong basic properties. The conjugate acid of tetrahydroisoquinoline demonstrates a pKa of 9.3 at 310 Kelvin, confirming the basic nature of this class of compounds. These values suggest that this compound will exist predominantly in its protonated form under physiological conditions.

Thermal stability properties influence storage and handling requirements for this compound. The base form of related tetrahydroisoquinolines exhibits boiling points in the range of 232-233 degrees Celsius at atmospheric pressure, indicating good thermal stability. The melting point characteristics vary significantly between the free base and salt forms, with the hydrochloride salt typically exhibiting higher melting points due to ionic interactions within the crystal lattice.

Storage stability considerations require specific environmental controls to maintain compound integrity. Recommended storage conditions include maintenance in dark environments under inert atmosphere at room temperature. These requirements reflect the compound's sensitivity to oxidation and photodegradation, common characteristics among nitrogen-containing heterocyclic compounds. The crystalline hydrochloride salt form provides enhanced stability compared to the free base, reducing volatility and improving long-term storage characteristics.

Physical appearance characteristics include the formation of crystalline solids with specific color properties. The compound typically appears as white to off-white crystalline material, with possible slight coloration depending on purity levels and storage conditions. Refractive index values for related compounds fall within the range of 1.557 to 1.561, indicating moderate optical density.

Propiedades

IUPAC Name |

3-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N.ClH/c1-8-6-9-4-2-3-5-10(9)7-11-8;/h2-5,8,11H,6-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMMOKSHDKADJNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC=CC=C2CN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Molecular Architecture

The parent compound, 3-methyl-1,2,3,4-tetrahydroisoquinoline, consists of a fused bicyclic system: a benzene ring condensed with a piperidine ring, featuring a methyl group at the 3-position. Protonation of the tertiary amine with hydrochloric acid yields the hydrochloride salt, enhancing solubility and stability for pharmaceutical applications. The 2D and 3D structural depictions confirm the chair conformation of the piperidine ring and planar aromatic system.

Spectroscopic Characterization

Key spectroscopic data include:

-

¹H NMR : Signals at δ 1.16–1.31 ppm (methyl groups), δ 2.10–2.35 ppm (piperidine protons), and δ 7.0–7.5 ppm (aromatic protons).

-

¹³C NMR : Peaks at δ 173.1 ppm (amide carbonyl) and δ 112–154 ppm (aromatic carbons).

-

Mass Spectrometry : ESI-MS m/z 465.5 (M + H)⁺ for derivatives.

Classical Synthesis via the Pictet–Spengler Reaction

Reaction Mechanism

The Pictet–Spengler reaction, first reported in 1911, remains a cornerstone for synthesizing tetrahydroisoquinoline scaffolds. This acid-catalyzed condensation involves β-arylethylamines and aldehydes, forming an iminium intermediate that undergoes electrophilic aromatic substitution to yield the tetrahydroisoquinoline core. For 3-methyl derivatives, phenethylamine analogues react with formaldehyde or acetaldehyde under acidic conditions (e.g., HCl, TFA).

Optimization Strategies

Table 1: Pictet–Spengler Reaction Conditions for 3-Methyl Derivatives

| Substrate | Aldehyde | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Phenethylamine | CH₂O | HCl | EtOH | 65 | |

| 3-Methylphenethylamine | CH₃CHO | TFA | CH₃CN | 78 |

Modern Synthetic Organic Chemistry Approaches

Coupling Reactions with Boc-Protected Intermediates

Recent advancements employ Boc (tert-butyloxycarbonyl) protection to prevent side reactions. For example, 4–15 in Table 2 were synthesized via HBTU- or EDC·HCl-mediated coupling between Boc-7-hydroxy-d-Tic and piperidine derivatives.

Stepwise Procedure

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. For instance, coupling 21 with Boc-d-Tic under microwaves (100°C, 15 min) achieved 85% yield.

Hydrochloride Salt Formation and Purification

Acid-Base Neutralization

The free base (3-methyl-1,2,3,4-tetrahydroisoquinoline) is treated with HCl in anhydrous ether or methanol, precipitating the hydrochloride salt.

Crystallization Techniques

Table 2: Hydrochloride Salt Characterization Data

| Property | Value | Method | Reference |

|---|---|---|---|

| Melting Point | 241–243°C | Fusion | |

| Solubility (H₂O) | 25 mg/mL | Gravimetric | |

| Optical Rotation | [α]²⁵D +98.7 (c 0.38) | Polarimetry |

Analytical Characterization and Quality Control

Chromatographic Purity

Análisis De Reacciones Químicas

Types of Reactions

3-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can convert the tetrahydroisoquinoline to its corresponding isoquinoline derivative.

Reduction: Reduction reactions can further hydrogenate the compound, leading to fully saturated derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields isoquinoline derivatives, while reduction produces fully saturated tetrahydroisoquinolines .

Aplicaciones Científicas De Investigación

3-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound is studied for its potential neuroprotective effects and its role in neurotransmitter modulation.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurodegenerative diseases and psychiatric disorders.

Industry: It is used in the synthesis of pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism of action of 3-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with various molecular targets in the brain. It is believed to modulate dopamine and serotonin pathways, which are crucial for mood regulation and cognitive functions. The compound may also exhibit antioxidant properties, protecting neurons from oxidative stress .

Comparación Con Compuestos Similares

Structural Variations and Substitution Patterns

The biological and physicochemical properties of THIQ derivatives are highly dependent on substitution patterns. Key analogs and their distinctions are summarized below:

Key Observations:

- Positional Effects of Methyl Groups : The 1-methyl analog (NIMH I-703) exhibits neurotoxicity, likely due to interactions with dopaminergic pathways , whereas 3-methyl substitution (target compound) may alter receptor binding or metabolic stability.

- Functional Group Additions: Methoxy groups (e.g., 6,7-dimethoxy-THIQ) enhance Pgp inhibition and BBB penetration , while dimethylaminophenyl substituents significantly boost anti-inflammatory activity .

Physicochemical Properties

- Melting Points and Solubility : Methyl-THIQ hydrochlorides generally exhibit high melting points (e.g., 248–250°C for a related carboxylate ester ), consistent with ionic salt formulations. Hydrochloride salts improve aqueous solubility, critical for drug formulation .

Actividad Biológica

3-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (3-Methyl-THIQ) is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Overview of 3-Methyl-THIQ

3-Methyl-THIQ is a derivative of tetrahydroisoquinoline, a class of compounds known for their neuroprotective and therapeutic potential. The compound's structure includes a methyl group at the 3-position, which influences its biological activity and interaction with various molecular targets.

The biological activity of 3-Methyl-THIQ primarily involves its interaction with neurotransmitter systems and enzymes. Key mechanisms include:

- Neurotransmitter Receptor Modulation : 3-Methyl-THIQ interacts with dopamine receptors, particularly the D1 receptor, influencing dopaminergic signaling pathways that are crucial in neurodegenerative diseases such as Parkinson's disease .

- Enzyme Inhibition : The compound has been identified as a potent inhibitor of phenylethanolamine N-methyltransferase (PNMT), which plays a role in catecholamine synthesis. This inhibition can lead to altered levels of neurotransmitters like norepinephrine .

Neuroprotective Effects

Research indicates that 3-Methyl-THIQ exhibits neuroprotective properties, making it a candidate for treating neurodegenerative disorders. In vitro studies have shown that it can protect neuronal cells from oxidative stress and apoptosis .

Antioxidant Activity

The compound demonstrates significant antioxidant activity, which is essential in mitigating damage caused by reactive oxygen species (ROS) in various cellular contexts. This property is particularly relevant in the context of neurodegenerative diseases .

Analgesic and Anti-inflammatory Properties

3-Methyl-THIQ has been investigated for its potential as an analgesic and anti-inflammatory agent. Studies suggest that it may exert these effects through modulation of inflammatory pathways and pain signaling mechanisms .

Case Studies and Research Findings

Several studies have highlighted the biological activity of 3-Methyl-THIQ:

- Neuroprotection in Animal Models : A study involving MPTP-treated mice demonstrated that administration of 3-Methyl-THIQ resulted in improved motor function and reduced neurodegeneration compared to control groups. This suggests its potential utility in treating Parkinson's disease .

- Inhibition of PNMT : Research has shown that 3-Methyl-THIQ effectively inhibits PNMT with significant potency. This inhibition leads to decreased production of norepinephrine, which could be beneficial in conditions characterized by excessive adrenergic activity .

- Antioxidant Activity Assessment : In vitro assays have confirmed the antioxidant capacity of 3-Methyl-THIQ, with results indicating a reduction in lipid peroxidation levels in neuronal cultures exposed to oxidative stressors .

Comparative Analysis

To better understand the unique properties of 3-Methyl-THIQ, a comparison with related compounds is useful:

| Compound | Neuroprotective Effect | Antioxidant Activity | PNMT Inhibition |

|---|---|---|---|

| 3-Methyl-THIQ | Yes | High | Potent |

| 1,2,3,4-Tetrahydroisoquinoline | Moderate | Moderate | Moderate |

| 3-Methylisoquinoline | No | Low | None |

Q & A

Basic: What are the standard synthetic routes for preparing 3-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride?

A widely used approach involves multi-step synthesis starting from phenethylamine derivatives. For example, 1-methyl-THIQ is synthesized via:

Acetylation : React phenethylamine with acetyl chloride to form an intermediate amide.

Cyclization : Use polyphosphoric acid (PPA) to induce cyclization, forming the tetrahydroisoquinoline core.

Reduction : Apply potassium borohydride (KBH₄) to reduce carbonyl groups, yielding the final product .

For 3-methyl substitution, modifications to starting materials (e.g., methyl-substituted phenethylamine) or cyclization conditions may be required. Structural confirmation is typically achieved via ¹H-NMR spectroscopy .

Advanced: How can photocatalytic methods be optimized for functionalizing 3-Methyl-THIQ derivatives?

Photocatalyzed α-alkylation of THIQ analogs has been demonstrated using:

- Catalyst : Ru(bpy)₃Cl₂·6H₂O (0.02 equiv) under N₂ atmosphere.

- Acid additive : Trifluoroacetic acid (TFA, 1 equiv) in degassed acetonitrile.

- Substrate : Methyl vinyl ketone (2.0 equiv) as the alkylating agent .

Key parameters include solvent degassing to prevent side reactions and controlled light intensity for reproducible yields. This method could be adapted for 3-methyl derivatives by adjusting steric and electronic effects of the substituent.

Basic: What analytical techniques are critical for characterizing 3-Methyl-THIQ hydrochloride?

- ¹H-NMR : Resolves methyl group position (e.g., δ 2.3–2.7 ppm for N-methyl vs. δ 1.2–1.5 ppm for C-methyl) .

- HPLC : Validates purity (>97%) using reverse-phase columns (C18) with UV detection at 254 nm .

- Melting Point : Confirms crystallinity (e.g., 316°C for 6-bromo-THIQ HCl, adjusted for methyl substitution) .

Advanced: How can enantioselective synthesis of 3-Methyl-THIQ analogs be achieved?

While direct evidence is limited, chiral resolution strategies for THIQs include:

- Chiral Auxiliaries : Use of enantiopure benzyl groups during cyclization .

- Catalytic Asymmetric Hydrogenation : Employ palladium or ruthenium catalysts with chiral ligands (e.g., BINAP) .

- Chromatographic Separation : Chiral HPLC columns (e.g., Chiralpak IA) to isolate enantiomers .

Data Contradiction: How should researchers address discrepancies in reported biological activities of 3-Methyl-THIQ derivatives?

Conflicting results (e.g., neuroprotective vs. neurotoxic effects) may arise from:

- Purity Variations : Impurities from incomplete reduction (e.g., residual carbonyl intermediates) .

- Assay Conditions : Differences in cell lines (e.g., SH-SY5Y vs. PC12) or in vivo models (e.g., rat forced swim test vs. MPTP-induced parkinsonism) .

- Structural Analogues : Positional isomerism (e.g., 1-methyl vs. 3-methyl) altering receptor binding .

Recommendations: Rigorous purification (column chromatography) and standardized bioassays with positive controls.

Advanced: What in vivo models are suitable for studying 3-Methyl-THIQ’s neuropharmacological effects?

- Depression : Rat forced swim test (FST) to assess immobility time reduction, comparing efficacy to nortriptyline .

- Neuroprotection : MPTP-induced parkinsonism models in rodents, monitoring dopamine depletion and motor deficits .

- Dosage : Intraperitoneal administration (10–50 mg/kg) with pharmacokinetic profiling to establish bioavailability .

Basic: How to optimize purification of 3-Methyl-THIQ hydrochloride?

- Recrystallization : Use ethanol/water mixtures to remove polar byproducts .

- Column Chromatography : Silica gel with eluents like dichloromethane:methanol (9:1) .

- Ion Exchange : Hydrochloride salt formation in diethyl ether to enhance crystallinity .

Advanced: What computational methods support the design of 3-Methyl-THIQ-based inhibitors?

- Docking Studies : Use AutoDock Vina to predict binding affinities for MAO-B or σ-1 receptors .

- DFT Calculations : Analyze electronic effects of methyl substitution on redox potential (B3LYP/6-31G* basis set) .

- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (GROMACS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.